molecular formula C27H24N4O5 B8515282 N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-4-methoxybenzamide

N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-4-methoxybenzamide

Cat. No.: B8515282
M. Wt: 484.5 g/mol
InChI Key: MHZUUZIKUOLVOY-UHFFFAOYSA-N
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Description

N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-4-methoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline moiety, an indazole ring, and a methoxybenzamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-4-methoxybenzamide typically involves multiple steps, including the formation of the quinoline and indazole rings, followed by the coupling of these rings with the methoxybenzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline and indazole derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline and indazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline and indazole derivatives.

Scientific Research Applications

N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-((6,7-dimethoxy-4-quinolinyl)oxy)-1-methyl-1H-indazol-3-yl)-4-(methyloxy)benzamide
  • N-(6-((6,7-bis(methyloxy)-4-quinolinyl)oxy)-1-methyl-1H-indazol-3-yl)-4-(ethyloxy)benzamide

Uniqueness

N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

IUPAC Name

N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C27H24N4O5/c1-31-22-13-18(36-23-11-12-28-21-15-25(35-4)24(34-3)14-20(21)23)9-10-19(22)26(30-31)29-27(32)16-5-7-17(33-2)8-6-16/h5-15H,1-4H3,(H,29,30,32)

InChI Key

MHZUUZIKUOLVOY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NC(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-((6,7-bis(methyloxy)-4-quinolinyl)oxy)-1-methyl-1H-indazol-3-amine (Example 120, 119 mg, 0.34 mmol) in pyridine (1 mL), p-anisoyl chloride (116 mg, 0.68 mmol) was added. The reaction was stirred at RT for 16 h. The mixture was concentrated in vacuo. Trituration with MeOH and filtration afforded the title compound. MS (ESI, pos. ion) m/z: 485.1 (M+1). Mass Calc'd for C25H22N3: 484.51.
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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